2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Overview
Description
“2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO2S and a molecular weight of 281.84 g/mol . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” consists of 12 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 281.84 g/mol .Scientific Research Applications
Neurobiology and Pharmacology
Piperidine derivatives, including phencyclidine analogs, have been studied for their complex pharmacological actions, affecting sensory inputs and reactivity of the central nervous system at various levels, including the spinal cord, brainstem, diencephalic, and cerebral cortical levels. These studies emphasize the unique spectrum of pharmacological activity these compounds possess, which could provide insights into their potential applications in neuroscience and pharmacology research (Domino, 1964).
Medicinal Chemistry
Research on piperazine and its analogs highlights their medicinal importance, particularly in the development of anti-mycobacterial agents. Piperazine, as a core structure, supports the design and synthesis of potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This illustrates the role of piperidine and piperazine derivatives in addressing global health challenges by aiding in the development of new anti-mycobacterial agents (Girase et al., 2020).
Organic Synthesis
Research into cyclic compounds containing aminobenzenesulfonamide provides insights into the synthesis and characterization of novel structures, including those containing piperidine derivatives. These findings demonstrate the versatility of such compounds in organic synthesis, potentially contributing to the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).
Drug Metabolism and Pharmacokinetics
The extensive metabolism of arylpiperazine derivatives, through processes such as CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, underscores the importance of understanding the pharmacokinetics and drug interactions of piperidine derivatives. This knowledge is crucial for the clinical application of these compounds, especially in the treatment of depression, psychosis, or anxiety (Caccia, 2007).
Future Directions
Piperidines are significant in the pharmaceutical industry, and their derivatives are present in many classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNYEKCHHSUWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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